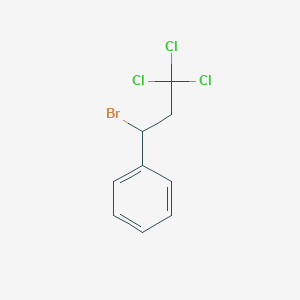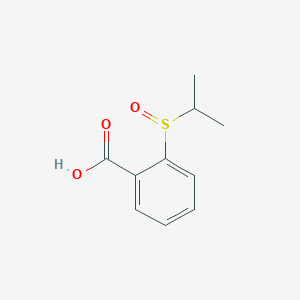
Diethylphenobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphenobarbital is a barbiturate derivative, known for its sedative and anticonvulsant properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used in the treatment of various conditions such as epilepsy, anxiety, and insomnia. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylphenobarbital typically involves the condensation of diethyl malonate with urea in the presence of a strong base. This reaction forms a barbituric acid derivative, which is then further modified to produce this compound. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylphenobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can yield various halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Diethylphenobarbital has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of barbiturates under different conditions.
Biology: Employed in studies investigating the effects of barbiturates on cellular processes and neurotransmitter activity.
Medicine: Utilized in preclinical research to evaluate its potential as an anticonvulsant and sedative agent.
Industry: Applied in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories
Mécanisme D'action
Diethylphenobarbital exerts its effects by enhancing the activity of GABA at the GABA_A receptors in the brain. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of nerve transmission. The compound may also inhibit calcium channels, reducing the release of excitatory neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with similar anticonvulsant and sedative properties.
Methylphenobarbital: A methylated analogue of phenobarbital with comparable therapeutic effects.
Secobarbital: Another barbiturate used for its sedative and hypnotic properties.
Uniqueness
Diethylphenobarbital is unique in its specific chemical structure, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to other barbiturates, it may have different onset and duration of action, making it suitable for specific therapeutic applications .
Propriétés
Numéro CAS |
38024-60-1 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1,3,5-triethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h7-11H,4-6H2,1-3H3 |
Clé InChI |
UGVJFCFVDRFHFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


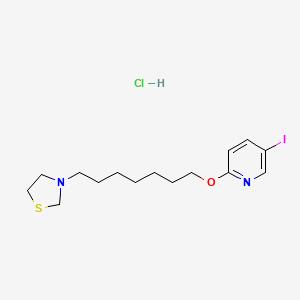
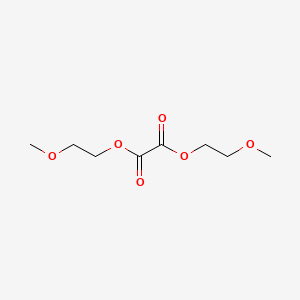


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)

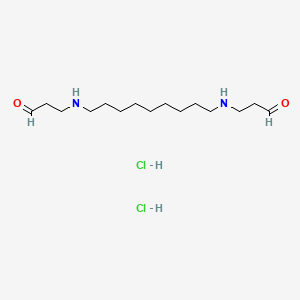

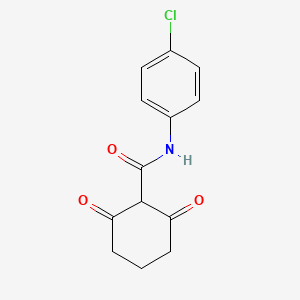
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

